2,5-Dichlorothiophene-3-carbaldehyde

CAS No.: 61200-60-0

Cat. No.: VC2432851

Molecular Formula: C5H2Cl2OS

Molecular Weight: 181.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61200-60-0 |

|---|---|

| Molecular Formula | C5H2Cl2OS |

| Molecular Weight | 181.04 g/mol |

| IUPAC Name | 2,5-dichlorothiophene-3-carbaldehyde |

| Standard InChI | InChI=1S/C5H2Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H |

| Standard InChI Key | PTHQASYUHZFSKR-UHFFFAOYSA-N |

| SMILES | C1=C(SC(=C1C=O)Cl)Cl |

| Canonical SMILES | C1=C(SC(=C1C=O)Cl)Cl |

Introduction

Physical and Chemical Properties

2,5-Dichlorothiophene-3-carbaldehyde possesses specific physical and chemical characteristics that define its behavior in various applications and reactions. The compound is identified by the CAS registry number 61200-60-0 and has a molecular formula of C₅H₂Cl₂OS . This section provides a comprehensive overview of its fundamental properties.

Basic Identification and Structural Properties

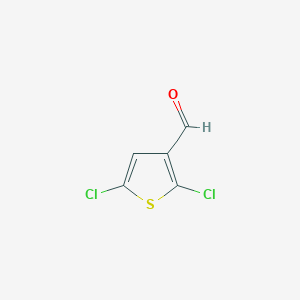

The molecular structure of 2,5-Dichlorothiophene-3-carbaldehyde features a thiophene ring with chlorine atoms at positions 2 and 5, and an aldehyde group at position 3. This arrangement contributes to its distinctive reactivity profile and applications in organic synthesis.

Table 1: Identification and Structural Properties of 2,5-Dichlorothiophene-3-carbaldehyde

Physicochemical Properties

The physicochemical properties of 2,5-Dichlorothiophene-3-carbaldehyde are crucial for understanding its behavior in various chemical processes, purification methods, and storage requirements.

Table 2: Physicochemical Properties of 2,5-Dichlorothiophene-3-carbaldehyde

The compound exhibits a relatively high boiling point typical of substituted thiophenes, indicating significant intermolecular forces. Its LogP value of 2.42 suggests moderate lipophilicity, which is relevant for its potential biological applications and membrane permeability characteristics .

Regulatory Information and Classification

Understanding the regulatory status of 2,5-Dichlorothiophene-3-carbaldehyde is important for compliance with international chemical management regulations and proper hazard communication.

Hazard Classification and Labeling

The compound carries specific hazard classifications under various regulatory frameworks.

Table 5: Regulatory Classification of 2,5-Dichlorothiophene-3-carbaldehyde

International Regulatory Status

The regulatory status of the compound varies across different jurisdictions and chemical management systems.

Table 6: International Regulatory Status

| Regulatory List | Status |

|---|---|

| TSCA (US) | Not listed on the TSCA inventory; for research and development use only |

| DSL/NDSL (Canada) | Not listed |

| Carcinogenicity | Not listed by ACGIH, IARC, or NTP |

Applications and Synthetic Utility

2,5-Dichlorothiophene-3-carbaldehyde serves as a versatile building block in various chemical transformations and applications. The presence of both the reactive aldehyde group and the chlorinated thiophene ring makes it particularly useful in synthetic organic chemistry.

Pharmaceutical Applications

The compound features in pharmaceutical research and development as a precursor for biologically active molecules. The thiophene ring is a common heterocyclic scaffold in medicinal chemistry, and the strategic positioning of the chlorine atoms and aldehyde group provides opportunities for further functionalization.

Synthesis Methods

Understanding the synthetic approaches to 2,5-Dichlorothiophene-3-carbaldehyde is valuable for researchers and chemists working with this compound. While the search results don't provide direct synthetic routes for 2,5-Dichlorothiophene-3-carbaldehyde itself, they offer insights into related chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume